molecular formula C14H13F3O2 B14595578 1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene CAS No. 60512-55-2

1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene

Cat. No.: B14595578
CAS No.: 60512-55-2
M. Wt: 270.25 g/mol
InChI Key: CSEBPSDNNGOCBA-UHFFFAOYSA-N
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Description

1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene is an organic compound characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene typically involves the reaction of 1-methoxy-4-iodobenzene with 3-butyn-1-ol in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene
  • 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
  • Tembotrione

Uniqueness

1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene is unique due to the presence of both a methoxy group and a trifluoroethoxy group on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications .

Properties

CAS No.

60512-55-2

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

1-methoxy-4-[3-(2,2,2-trifluoroethoxymethyl)but-3-en-1-ynyl]benzene

InChI

InChI=1S/C14H13F3O2/c1-11(9-19-10-14(15,16)17)3-4-12-5-7-13(18-2)8-6-12/h5-8H,1,9-10H2,2H3

InChI Key

CSEBPSDNNGOCBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=C)COCC(F)(F)F

Origin of Product

United States

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